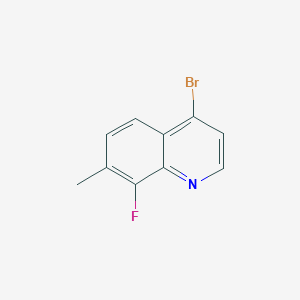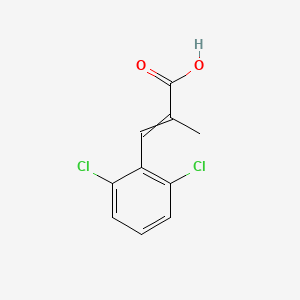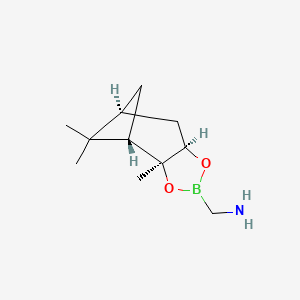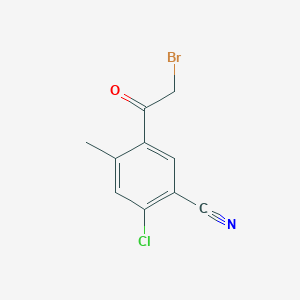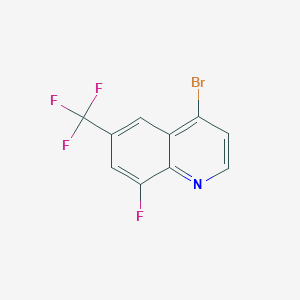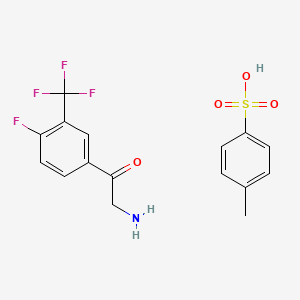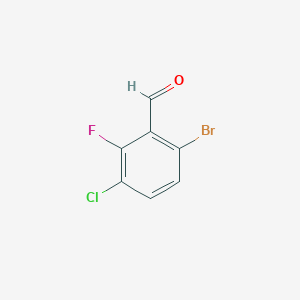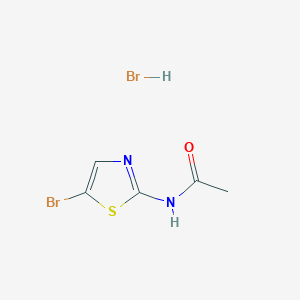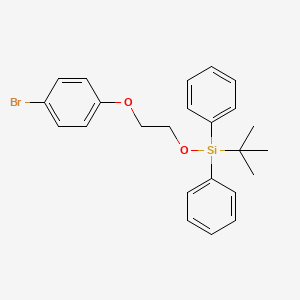
(2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane
Vue d'ensemble
Description
“(2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane” is a silane derivative . It has a molecular formula of C24H27BrO2Si and a molecular weight of 455.46 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a bromophenoxy group, an ethoxy group, a tert-butyl group, and a diphenylsilane group . The exact structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
This compound has a complexity of 426, a rotatable bond count of 8, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 18.5, and it has a heavy atom count of 28 .Applications De Recherche Scientifique
Synthesis and Characterization
Research involving similar compounds often focuses on synthesizing new materials with unique properties. For example, the synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers for analytical and toxicological studies indicates a methodology that could be applied to synthesize derivatives of your compound for environmental or material science research (Marsh, Stenutz, & Bergman, 2003). Similarly, the development of conjugated diblock copolymers through sequential living polymerizations using a single catalyst suggests potential in polymer science for creating materials with novel properties (Wu et al., 2012).
Catalysis and Organic Transformations
The use of specific ligands for palladium-catalyzed silylation of aryl halides showcases the role of silane derivatives in facilitating organic transformations, potentially guiding the use of your compound in similar catalytic processes (Shirakawa, Kurahashi, Yoshida, & Hiyama, 2000).
Environmental and Biodegradation Studies
The degradation of environmental pollutants, such as bisphenol A, through enzymatic reactions in non-aqueous media highlights an application area for related compounds in bioremediation research. This could imply the utility of your compound in studying degradation pathways or in developing bioremediation strategies (Chhaya & Gupte, 2013).
Materials Science and Polymer Chemistry
The synthesis of polyimides from novel diamines, including ether and silane functionalities, suggests applications in creating advanced materials with enhanced solubility, transparency, and thermal stability. Your compound could contribute to the synthesis of polyimides or other polymers with specific desired properties (Li et al., 2016).
Propriétés
IUPAC Name |
2-(4-bromophenoxy)ethoxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrO2Si/c1-24(2,3)28(22-10-6-4-7-11-22,23-12-8-5-9-13-23)27-19-18-26-21-16-14-20(25)15-17-21/h4-17H,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPFATCQOPZSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



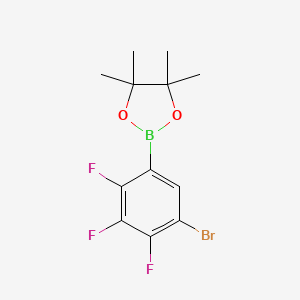
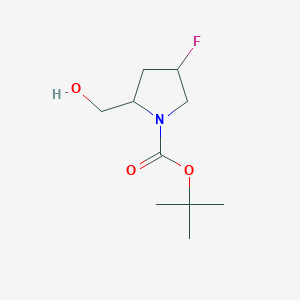
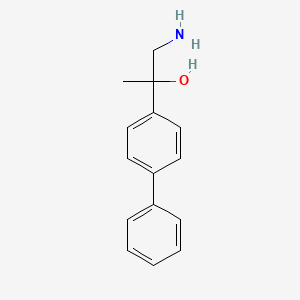
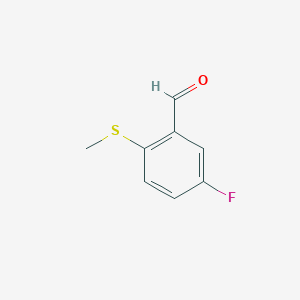
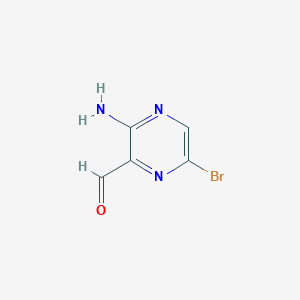
![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)
